molecular formula C17H36NO5P B1309150 (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate CAS No. 474923-27-8

(2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate

Cat. No. B1309150
M. Wt: 365.4 g/mol
InChI Key: VITGNIYTXHNNNE-LHMZYYNSSA-N
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Description

“(2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate” is a complex organic compound. It is an amino alcohol with a long unsaturated hydrocarbon chain . The compound is also known by other names such as 15-Carbon-sphingosine, trans-D-erythro-2-Amino-4-pentadecene-1,3-diol, D-erythro-Sphingosine (d15:1), and D-erythro-Sphingosine C-15 .


Synthesis Analysis

The synthesis of similar compounds involves multiple stages. For instance, the synthesis of (2S,3R,4E)-2-amino-4-octadecene-1,3-diol involves stearic acid with (benzotriazo-1-yloxy)tris (dimethylamino)phosphonium hexafluorophosphate and triethylamine in tetrahydrofuran and dichloromethane at 20℃ for 1 hour .


Molecular Structure Analysis

The molecular structure of similar compounds like (2S,3R,4E,8E)-2-(heptadecanoylamino)-heptadeca-4,8-diene-1,3-diol has a molecular formula of C34H65NO3 and an average mass of 535.885 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like (2S,3R,4E,14Z)-3-Hydroxy-2-[(2-hydroxy-13-methyltetradecanoyl)amino]-4-hexadecene-1-sulfonic acid indicate that it has a density of 1.0±0.1 g/cm3, a boiling point of 821.6±65.0 °C at 760 mmHg, and a flash point of 450.7±34.3 °C .

Scientific Research Applications

Antibacterial Applications

The compound (2S,3R,4E)-2-Aminoheptadec-4-ene-1,3-diol-1-phosphate, along with other sphingosines, has been isolated from marine organisms like Pseudopterogorgia australiensis. These compounds, including sphingosines, have demonstrated moderate antibacterial activity, suggesting potential applications in treating bacterial infections or as antibacterial agents in various contexts (Krishna et al., 2004).

Sphingosine Receptor Research

Studies have explored the role of sphingosine 1-phosphate receptor agonists and their impact on immunomodulatory activity and heart rate. This research is significant in understanding the physiological and potential therapeutic roles of sphingosine-related compounds, including (2S,3R,4E)-2-Aminoheptadec-4-ene-1,3-diol-1-phosphate, in modulating immune responses and cardiac function (Hamada et al., 2010).

Solid-State Aggregation Behavior

Research into 4-halo functionalized phenyl phosphates, which share structural similarities with (2S,3R,4E)-2-Aminoheptadec-4-ene-1,3-diol-1-phosphate, has revealed insights into solid-state aggregation behavior. These studies are pivotal in understanding the material science and crystallography aspects of organophosphates, which could have implications in designing materials with specific physical properties (Dar et al., 2015).

Phosphates in Biochemistry

The role of phosphate esters, including compounds like (2S,3R,4E)-2-Aminoheptadec-4-ene-1,3-diol-1-phosphate, is crucial in biochemistry. These compounds play a pivotal role in nucleic acids, energy sources, and as intermediary metabolites. Understanding the stability and reactivity of these phosphates is essential for grasping their biological significance and potential therapeutic applications (Westheimer, 1987).

properties

IUPAC Name

[(E,2S,3R)-2-amino-3-hydroxyheptadec-4-enyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(19)16(18)15-23-24(20,21)22/h13-14,16-17,19H,2-12,15,18H2,1H3,(H2,20,21,22)/b14-13+/t16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VITGNIYTXHNNNE-LHMZYYNSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC=CC(C(COP(=O)(O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate
Reactant of Route 2
(2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate
Reactant of Route 3
(2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate
Reactant of Route 4
(2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate
Reactant of Route 5
(2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate
Reactant of Route 6
(2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate

Citations

For This Compound
1
Citations
YX Jin, LH Shi, HS Yoo, YM Lee, A Kihara… - Analytical …, 2008 - Elsevier
D-erythro-Sphingosine is known to be phosphorylated by sphingosine kinase to yield sphingosine-1-phosphate. With the importance of sphingosine-1-phosphate in biological functions …
Number of citations: 11 www.sciencedirect.com

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